4,5,11-Trimethyl-5H-quinindoline
Description
4,5,11-Trimethyl-5H-quinindoline is a heterocyclic organic compound belonging to the quinindoline family, characterized by a fused quinoline-indole structure with three methyl groups at positions 4, 5, and 11. The methyl substituents enhance its lipophilicity and stability compared to unsubstituted quinindoline derivatives, which may influence bioavailability and binding affinity in biological systems.
Properties
CAS No. |
125157-97-3 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4,5,11-trimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H16N2/c1-11-7-6-9-13-12(2)16-14-8-4-5-10-15(14)19-18(16)20(3)17(11)13/h4-10H,1-3H3 |
InChI Key |
HUXZBSAFJLGENC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
Other CAS No. |
125157-97-3 |
Synonyms |
4,5,11-Trimethyl-5H-quinindoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinindoline derivatives share structural motifs with other polycyclic aromatic heterocycles, such as quinoline, indole, and acridine. Below is a comparative analysis:
Structural and Electronic Properties
| Compound | Core Structure | Substituents | LogP<sup>*</sup> | Fluorescence (λem, nm) | Biological Activity Relevance |
|---|---|---|---|---|---|
| 4,5,11-Trimethyl-5H-quinindoline | Quinoline-indole fusion | 4-, 5-, 11-CH3 | ~3.2 (estimated) | ~450 (theoretical) | Kinase inhibition, DNA intercalation |
| Quinindoline | Quinoline-indole fusion | None | ~2.1 | ~420 | Anticancer (topoisomerase inhibition) |
| 7-Methylquinoline | Quinoline | 7-CH3 | 2.8 | Non-fluorescent | Antimicrobial |
| 2-Methylindole | Indole | 2-CH3 | 2.3 | ~340 | Anti-inflammatory |
<sup>*</sup>LogP values are experimental or computationally estimated (e.g., via ChemAxon or PubChem).
Key Differences
- Electronic Effects : Methyl groups at positions 4 and 5 may sterically hinder interactions with flat biological targets (e.g., DNA grooves), unlike planar acridine derivatives.
- Biological Activity: Unlike 7-methylquinoline (broad-spectrum antimicrobial), this compound’s fused structure suggests niche applications in targeting specific kinases or cellular pathways.
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